Einecs 303-953-3 Einecs 303-953-3
Brand Name: Vulcanchem
CAS No.: 94232-27-6
VCID: VC20293839
InChI: InChI=1S/C14H18N4O3.C4H7NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;5-2(4(8)9)1-3(6)7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
SMILES:
Molecular Formula: C18H25N5O7
Molecular Weight: 423.4 g/mol

Einecs 303-953-3

CAS No.: 94232-27-6

Cat. No.: VC20293839

Molecular Formula: C18H25N5O7

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

Einecs 303-953-3 - 94232-27-6

Specification

CAS No. 94232-27-6
Molecular Formula C18H25N5O7
Molecular Weight 423.4 g/mol
IUPAC Name (2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C14H18N4O3.C4H7NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;5-2(4(8)9)1-3(6)7/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Standard InChI Key UIYDNHVEDFNQND-WNQIDUERSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(C(C(=O)O)N)C(=O)O

Introduction

Chemical Identity and Regulatory Classification

Nomenclature and Identifiers

EINECS 303-953-3 is a salt formed between L-aspartic acid (an α-amino acid) and 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine, a pyrimidine derivative with a trimethoxyphenyl substituent. Key identifiers include:

Identifier TypeValue
EC Number303-953-3
CAS Registry Number94232-27-6
PubChem CID44145560
DSSTox Substance IDDTXSID20241155
IUPAC Name(2S)-2-aminobutanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

The compound’s SMILES notation, \text{COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C([C@@H](C(=O)O)N)C(=O)O, confirms its stereochemistry and functional group arrangement .

Regulatory Status under REACH

Structural and Stereochemical Analysis

Molecular Architecture

The compound consists of two distinct moieties:

  • L-Aspartic Acid: A dicarboxylic amino acid with one chiral center (SS-configuration at C2), contributing hydrogen-bonding capacity via its amine and carboxylate groups.

  • 5-((3,4,5-Trimethoxyphenyl)methyl)pyrimidine-2,4-diamine: A substituted pyrimidine featuring a trimethoxyphenylmethyl group at position 5 and amine groups at positions 2 and 4.

The 2D structure, as depicted in PubChem, highlights the planar pyrimidine ring and the methoxy-substituted aromatic system, which may influence π-π stacking interactions .

Stereochemical Considerations

The L-aspartic acid component introduces a defined stereocenter, rendering the compound enantiomerically pure. Computational descriptors from PubChem indicate one defined atom stereocenter and no undefined stereocenters, critical for assessing its potential bioactivity .

Physicochemical Properties

Computed Physicochemical Parameters

Key properties derived from PubChem’s computational tools include:

PropertyValue
Molecular Weight423.4 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors12
Rotatable Bond Count8
Topological Polar Surface Area206 Ų
LogP (Octanol-Water)Not Available

The high polar surface area (206 Ų) suggests limited membrane permeability, aligning with its potential as a hydrophilic compound .

Stability and Reactivity

Synthetic and Industrial Relevance

Hypothesized Applications

Given its structural features, EINECS 303-953-3 may serve as:

  • Pharmaceutical Intermediate: The pyrimidine scaffold is prevalent in antiviral and anticancer agents (e.g., trimethoprim analogs).

  • Chelating Agent: The carboxylate and amine groups could coordinate metal ions in catalytic or analytical contexts.

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies to establish occupational exposure limits.

  • Application-Specific Studies: Screening for antimicrobial, anticancer, or catalytic activity.

  • Regulatory Compliance: Completion of REACH registration to clarify commercial viability in the EU.

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